Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a compound with a complex structure, combining a quinoline moiety with a benzoate group. Let’s break it down:
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Quinoline: : Quinoline is a bicyclic nitrogen-containing heterocycle that has attracted attention due to its diverse biological activities. It is found in various natural products and synthetic compounds.
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Benzoate: : The benzoate group consists of a benzene ring with a carboxylate functional group (COO-) attached. It is commonly found in esters and salts.
Preparation Methods
Synthesis:
The synthesis of Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves several steps. Here’s a summary:
Starting Material: Begin with 3-methoxyaniline.
Key Steps:
Characterization: The compound is characterized using various spectral techniques.
Industrial Production:
Industrial-scale production methods may vary, but the synthetic route remains consistent.
Chemical Reactions Analysis
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various reactions:
Substitution: The chloro group can be substituted with other functional groups.
Reduction: Reduction of the quinoline ring or the carbonyl group.
Oxidation: Oxidation of the methoxy group.
Common Reagents: Palladium acetate, tri-tert-butylphosphine tetrafluoroborate, potassium carbonate, and dimethylacetamide.
Major Products: The desired compound itself and its derivatives.
Scientific Research Applications
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, including kinase inhibition.
Medicine: Investigated for anticancer properties.
Industry: May serve as a starting material for drug development.
Mechanism of Action
The exact mechanism of action is context-dependent. it likely involves interactions with cellular targets, possibly related to kinase pathways.
Comparison with Similar Compounds
Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate shares features with other naphthyridine derivatives. Its uniqueness lies in the specific substitution pattern and the combination of quinoline and benzoate moieties.
Similar Compounds
- Nalidixic acid (a marketed [1,8]naphthyridine analog)
- Malaridine phosphate (antimalarial)
- Vosaroxin (undergoing phase III clinical trials for acute myeloid leukemia)
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-4-6-13(7-5-12)22-15-10-11-21-18-16(24-2)9-8-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
FTSVHKYIHJNPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |
Origin of Product |
United States |
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